1-ethyl-5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ETHYL-5-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-5-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution reactions: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-ETHYL-5-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-ETHYL-5-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-5-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
- 1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
- 1-(2-METHYLBENZYL)-1H-PYRAZOLE-4-SULFONAMIDE
Comparison: 1-ETHYL-5-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of both ethyl and methyl groups, as well as the 2-methylbenzyl substituent
Properties
Molecular Formula |
C17H21N5O2S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H21N5O2S/c1-4-22-14(3)17(10-19-22)25(23,24)20-16-9-18-21(12-16)11-15-8-6-5-7-13(15)2/h5-10,12,20H,4,11H2,1-3H3 |
InChI Key |
OHDWHEGLZJLAQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3C)C |
Origin of Product |
United States |
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